2-Benzyliminopiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyliminopiperidine is a heterocyclic organic compound that belongs to the piperidine class It is characterized by a piperidine ring substituted with a benzyl group and an imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyliminopiperidine typically involves the condensation of benzylamine with piperidine-2-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyliminopiperidine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyliminopiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Benzyliminopiperidine involves its interaction with various molecular targets, including enzymes and receptors. The imine functionality allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzylpiperidine: Similar in structure but lacks the imine functionality.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Methylphenidate: A stimulant drug with a piperidine core, structurally related but with different functional groups.
Uniqueness
2-Benzyliminopiperidine is unique due to its imine functionality, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other piperidine derivatives, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-benzyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C12H16N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7H,4-5,8-10H2,(H,13,14) |
InChI Key |
PGFZDZNWYLYLID-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.